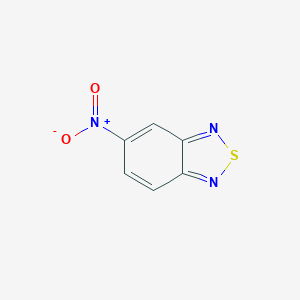

5-Nitro-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZPSERJJMAPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167385 | |

| Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16252-88-3 | |

| Record name | 5-Nitro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016252883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16252-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2,1,3-benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T9C5FVT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Nitro-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Nitro-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by generalized experimental protocols. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound (C₆H₃N₃O₂S, CAS No. 16252-88-3) is a derivative of the benzothiadiazole heterocyclic system. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and, consequently, the spectroscopic properties of the parent molecule. Understanding its spectroscopic signature is fundamental for researchers working with this and related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the aromatic protons and carbons will exhibit characteristic chemical shifts due to the anisotropic effects of the aromatic system and the electronic influence of the nitro and thiadiazole groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.8 | d | ~2 |

| H-6 | 8.2 - 8.5 | dd | ~9, 2 |

| H-7 | 7.8 - 8.1 | d | ~9 |

Note: Predicted values are based on data from related nitroaromatic and benzothiadiazole compounds. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | 120 - 125 |

| C-5 | 145 - 150 (Nitro-substituted) |

| C-6 | 125 - 130 |

| C-7 | 130 - 135 |

| C-3a | 150 - 155 |

| C-7a | 150 - 155 |

Note: The chemical shifts are predicted based on the expected electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group and the benzothiadiazole core.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C=N Stretch (Thiadiazole) | 1600 - 1650 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C-H Bending (out-of-plane) | 700 - 900 | Strong |

Note: These are typical ranges for the specified functional groups.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π-system of the benzothiadiazole ring, in conjugation with the nitro group, is expected to result in absorption maxima in the UV and possibly the visible region.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol or Ethanol | 250 - 280 and 320 - 380 | To be determined experimentally |

| Chloroform or Dichloromethane | 250 - 280 and 330 - 390 | To be determined experimentally |

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform) of known concentration.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

Caption: Interrelation of spectroscopic data.

References

An In-depth Technical Guide on the Photophysical Properties of 5-Nitro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that belongs to the benzothiadiazole family. This class of molecules has garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 2,1,3-benzothiadiazole core is known for its electron-withdrawing nature, which, when combined with electron-donating or other modifying groups, can lead to compounds with interesting intramolecular charge transfer (ICT) characteristics, fluorescence, and solvatochromism.

However, the introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the benzothiadiazole ring system is expected to significantly modulate its electronic and photophysical properties. Nitroaromatic compounds are well-known for their tendency to exhibit fluorescence quenching. This technical guide provides a comprehensive overview of the known and expected photophysical properties of this compound, detailed experimental protocols for their characterization, and a discussion of the underlying principles governing its behavior.

Core Photophysical Properties

The photophysical properties of this compound are dominated by the strong electron-withdrawing nature of the nitro group. This significantly influences the energy levels of the molecular orbitals and the deactivation pathways of the excited state.

Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the UV and possibly the near-visible region. These absorptions arise from π-π* and n-π* electronic transitions within the aromatic system. The extended π-system of the benzothiadiazole ring, further perturbed by the nitro group, will determine the precise location and intensity of these absorption maxima. While specific experimental data for this compound is not extensively reported in the literature, related nitroaromatic compounds typically exhibit broad absorption bands.

Fluorescence Spectroscopy

The presence of the nitro group is anticipated to lead to significant quenching of fluorescence emission. This is a common phenomenon in nitroaromatic compounds, where the nitro group provides an efficient non-radiative decay pathway for the excited state, often through intersystem crossing to the triplet state or other internal conversion processes. Therefore, this compound is expected to be either non-fluorescent or exhibit very weak fluorescence with a low quantum yield. One study on a dinitro-benzothiadiazole derivative demonstrated that fluorescence was quenched by the nitro groups, and only after their reduction to amino groups was strong fluorescence observed[1].

Data Presentation

Due to the limited availability of specific experimental data in the public domain for this compound, the following tables summarize the expected or not reported photophysical parameters. This is based on the general understanding of nitroaromatic and benzothiadiazole compounds.

Table 1: UV-Vis Absorption Properties of this compound

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | Not Reported | Not Reported |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |

Table 2: Fluorescence Emission Properties of this compound

| Parameter | Value | Solvent |

| Emission Maximum (λem) | Not Reported (Expected to be negligible) | Not Reported |

| Fluorescence Quantum Yield (Φf) | Not Reported (Expected to be very low) | Not Reported |

| Fluorescence Lifetime (τf) | Not Reported (Expected to be very short) | Not Reported |

| Stokes Shift (Δν) | Not Reported | Not Reported |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is through the nitration of 2,1,3-benzothiadiazole. A general procedure, adapted from the synthesis of similar nitrobenzothiadiazole derivatives, is as follows[2]:

Materials:

-

2,1,3-benzothiadiazole

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,1,3-benzothiadiazole to concentrated sulfuric acid.

-

Stir the mixture until the 2,1,3-benzothiadiazole is completely dissolved.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,1,3-benzothiadiazole, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for a designated period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The synthesized compound should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity[3].

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

Materials:

-

Synthesized and purified this compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions of varying concentrations.

-

Record the UV-Vis absorption spectrum for each dilution over a suitable wavelength range (e.g., 200-600 nm), using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, quantum yield (Φf), and lifetime (τf).

Relative Fluorescence Quantum Yield Measurement:

Materials:

-

Synthesized and purified this compound

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol)

-

Spectroscopic grade solvent

-

Fluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:

-

Φf,std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC):

Objective: To measure the fluorescence lifetime (τf).

Materials:

-

Synthesized and purified this compound solution

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)

Procedure:

-

Excite the sample with short pulses of light at an appropriate wavelength.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon at the detector.

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function. An instrument response function (IRF) is measured using a scattering solution to account for the temporal width of the excitation pulse and the detector response.

Signaling Pathways and Experimental Workflows

As this compound is a small synthetic molecule, there are no known biological signaling pathways in which it is endogenously involved. However, its photophysical properties, or lack thereof, could be exploited in the design of probes for specific biological applications, for instance, as a quencher in fluorescence resonance energy transfer (FRET) based sensors. The reduction of the nitro group to a fluorescent amino group under specific biological conditions (e.g., in hypoxic tumor environments) could also be a basis for designing a "turn-on" fluorescent probe[1].

Experimental Workflow for Photophysical Characterization

The logical flow for characterizing the photophysical properties of a novel compound like this compound is outlined below.

Caption: Workflow for Synthesis and Photophysical Characterization.

Logical Relationship for Fluorescence Quenching by the Nitro Group

The presence of the nitro group provides a clear rationale for the expected low fluorescence of this compound.

Caption: De-excitation pathways for this compound.

Conclusion

This compound represents an interesting case study in the photophysics of heterocyclic compounds. The powerful electron-withdrawing nature of the nitro group is predicted to dominate its excited-state behavior, leading to efficient fluorescence quenching. While this makes the compound itself a poor candidate for applications requiring strong fluorescence emission, it opens up possibilities for its use in other areas, such as a quencher in molecular probes or as a precursor for the synthesis of highly fluorescent amino-substituted benzothiadiazoles. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive characterization of this and related compounds, which is essential for unlocking their full potential in drug development and materials science. Further research is warranted to obtain precise quantitative photophysical data and to explore the potential applications of this molecule.

References

The Core Reactivity of Nitrobenzothiadiazoles: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzothiadiazoles represent a critical class of heterocyclic compounds, distinguished by the presence of an electron-withdrawing nitro group on the benzothiadiazole scaffold. This unique electronic arrangement confers a distinct reactivity profile that is extensively leveraged in medicinal chemistry, materials science, and particularly in the development of fluorescent probes.[1][2][3] This technical guide provides an in-depth exploration of the fundamental reactivity of nitrobenzothiadiazoles, detailing key synthetic routes, characteristic reactions, and comprehensive experimental protocols for pivotal transformations.

Synthesis of the Nitrobenzothiadiazole Core

The principal method for synthesizing nitrobenzothiadiazoles is through the electrophilic nitration of the parent 2,1,3-benzothiadiazole.[4] The regioselectivity of this reaction is highly sensitive to the specific conditions employed.

Electrophilic Nitration

Direct nitration of 2,1,3-benzothiadiazole commonly results in a mixture of isomers, with 4-nitro-2,1,3-benzothiadiazole being a predominant product.[4]

Key Reactions and Mechanistic Insights

The reactivity of nitrobenzothiadiazoles is dominated by the powerful electron-withdrawing nature of both the nitro group and the benzothiadiazole ring system. This electronic deficiency renders the aromatic core highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the most significant and widely utilized reaction for the functionalization of nitrobenzothiadiazoles.[4] This reaction typically involves the displacement of a halide leaving group by a nucleophile.

The mechanism proceeds through a two-step addition-elimination pathway, featuring a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is a key factor in facilitating the reaction.

Primary and secondary amines, as well as thiols, are common nucleophiles in SNAr reactions with halo-nitrobenzothiadiazoles. These reactions often lead to the formation of intensely fluorescent derivatives, which are widely used as molecular probes and labels.[4][6][7][8] For instance, 4-chloro-7-nitrobenzofurazan (NBD-Cl), a related and well-studied analog, readily reacts with amines and thiols to produce highly fluorescent adducts.[6][7][9]

Reduction of the Nitro Group

The nitro group of nitrobenzothiadiazoles can be readily reduced to an amino group. This transformation fundamentally alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group.[4] This modification is crucial for further functionalization and for tuning the photophysical properties of the scaffold.

Common reducing agents for this transformation include tin(II) chloride (SnCl₂) and catalytic hydrogenation.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the C-C bond formation on the nitrobenzothiadiazole core.[10][11] These reactions typically require a halo-substituted nitrobenzothiadiazole and an organoboron reagent in the presence of a palladium catalyst and a base. Recent advances have even demonstrated the direct use of the nitro group as a leaving group in cross-coupling reactions, though this is a more challenging transformation.[12][13]

The catalytic cycle for a typical Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions of nitrobenzothiadiazoles.

| Table 1: Nucleophilic Aromatic Substitution of Halo-Nitrobenzothiadiazoles | |||||

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-7-nitrobenzofurazan | Aniline | Methanol, NaHCO₃, heat | 4-Anilino-7-nitrobenzofurazan | - | [4] |

| 4-Chloro-7-nitrobenzo[c][1][4][9]oxadiazole (NBD-Cl) | Sodium Sulfide (Na₂S) | Methanol, Room Temp, 30 min | 7-Nitrobenzo[c][1][4][9]oxadiazole-4-thiol (NBD-SH) | 82 | [9] |

| NBD-Cl | Glycine | Water/Methanol, NaHCO₃, Stirred overnight | 2-((7-nitrobenzo[c][1][4][9]oxadiazol-4-yl)amino)acetic acid | - | [7] |

| Table 2: Reduction of Nitrobenzothiadiazoles | |||||

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 4-Nitro-2,1,3-benzothiadiazole | SnCl₂·2H₂O, Ethanol | Reflux | 2,1,3-Benzothiadiazol-4-amine | High | [4] |

| 4-Nitro-2,1,3-benzothiadiazole | H₂, Pd/C | Methanol | 2,1,3-Benzothiadiazol-4-amine | High | [4] |

Detailed Experimental Protocols

Synthesis of 4-Nitro-2,1,3-benzothiadiazole[4]

-

Prepare a sulfonitric mixture by combining 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ in a flask and cool the mixture in a liquid nitrogen bath.[4]

-

To this cold mixture, carefully add 2.000 g (14.7 mmol) of 2,1,3-benzothiadiazole.[4]

-

Allow the reaction mixture to warm to room temperature and stir for three hours.[4]

-

Quench the reaction by pouring it onto ice.[4]

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 4-nitro-2,1,3-benzothiadiazole.[4]

Synthesis of 7-Nitrobenzo[c][1][4][9]oxadiazole-4-thiol (NBD-SH)[9]

-

Dissolve 0.1 g (0.5 mmol) of 4-chloro-7-nitrobenzo[c][1][4][9]oxadiazole (NBD-Cl) in 5 mL of methanol.[9]

-

In a separate flask, dissolve 0.078 g (1 mmol) of anhydrous Na₂S in 5 mL of methanol.[9]

-

Slowly add the Na₂S solution to the NBD-Cl solution. The reaction mixture will turn from yellow to deep purple.[9]

-

Stir the reaction mixture at room temperature for 30 minutes.[9]

-

Remove the methanol under vacuum to afford the desired product as a dark purple powder.[9]

-

Purify the final product by chromatography on SiO₂ using a DCM:MeOH (17:3, v/v) solvent system (yield: 0.079 g, 82%).[9]

General Procedure for Suzuki-Miyaura Coupling of a Bromo-nitrobenzothiadiazole

-

In a round-bottom flask equipped with a stir bar, combine the bromo-nitrobenzothiadiazole (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base such as cesium carbonate or potassium phosphate (2.0-3.0 equiv.).[14]

-

Place the flask under an inert atmosphere (e.g., argon).[14]

-

Add an anhydrous solvent, such as 1,4-dioxane, and water.[14]

-

Sparge the mixture with argon for 10-15 minutes to remove any dissolved oxygen.[14]

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 equiv.).[14]

-

Seal the vessel and heat the reaction mixture (e.g., to 85°C) overnight, monitoring the progress by TLC or LC-MS.[14]

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.[14]

-

Purify the crude product by flash column chromatography.[14]

Visualizations of Key Processes

Caption: Synthesis of 4-nitro-2,1,3-benzothiadiazole via electrophilic nitration.[4]

Caption: General mechanism for the SNAr reaction of nitrobenzothiadiazoles.[4]

Caption: Common methods for the reduction of nitrobenzothiadiazoles.

References

- 1. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

Physicochemical Properties of 5-Nitro-2,1,3-benzothiadiazole (CAS 16252-88-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-2,1,3-benzothiadiazole (CAS Number: 16252-88-3). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for key physicochemical parameters are also included, alongside a visualization of a relevant chemical transformation.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value |

| Melting Point | 143-145 °C |

| Boiling Point | 314.3±15.0 °C (Predicted) |

| Density | 1.627±0.06 g/cm³ (Predicted) |

| pKa | -1.67±0.36 (Predicted) |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail the standard experimental methodologies for the key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

An In-depth Technical Guide to 5-Nitro-2,1,3-benzothiadiazole Derivatives: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Nitro-2,1,3-benzothiadiazole (NBTD) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] We will delve into their synthesis, physicochemical and spectroscopic properties, and explore their applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.

Introduction to 2,1,3-Benzothiadiazoles (BTDs)

2,1,3-Benzothiadiazole (BTD) is an aromatic bicyclic heterocycle that serves as a privileged electron-acceptor unit.[2][3] This core structure is integral to numerous functional molecules, including fluorescent probes, components for optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells, and pharmacologically active agents.[2][3][4] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, onto the benzothiadiazole scaffold significantly modulates the electronic properties of the molecule, enhancing its electron-accepting nature and influencing its biological activity and photophysical characteristics.[5]

Synthesis of this compound Derivatives

The synthesis of NBTD derivatives can be approached through several routes. A common and efficient method involves the reaction of o-nitroanilines with sulfur monochloride.[6] Additionally, modern synthetic methodologies like regioselective C-H functionalization and cross-coupling reactions (e.g., Suzuki, Stille) are employed to introduce diverse substituents and build more complex molecular architectures.[2][7]

A generalized workflow for the synthesis and subsequent functionalization of NBTD derivatives is illustrated below. This process typically begins with the formation of the core BTD ring, followed by nitration and further derivatization to achieve the desired target molecules.

Caption: General workflow for the synthesis of NBTD derivatives.

Physicochemical and Spectroscopic Properties

The physicochemical properties of NBTD derivatives are crucial for their handling and application. The parent compound, this compound, is a foundational structure from which a wide array of derivatives are built.[8] Spectroscopic analysis is essential for structural elucidation and for understanding the electronic transitions that govern their optical properties.[1][9]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Description | Reference |

| Molecular Formula | C₆H₃N₃O₂S | [8] |

| Molecular Weight | 181.17 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| CAS Number | 16252-88-3 | [8] |

| ¹H NMR | Signals expected in the aromatic region (δ 7.5-8.5 ppm), influenced by electron-withdrawing groups. | [1] |

| ¹³C NMR | Aromatic carbons expected in the typical range, with shifts influenced by nitro and thiadiazole groups. | [9] |

| FTIR (cm⁻¹) | Asymmetric NO₂ stretch: ~1520-1560Symmetric NO₂ stretch: ~1345-1385C=N stretch (thiadiazole)Aromatic C-H and C=C stretches | [1] |

| UV-Vis (λmax) | Absorption maxima in the UV and possibly visible regions, characteristic of the extended π-system. | [1] |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight. | [8] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and characterization of NBTD derivatives.

General Synthesis of 4,7-Disubstituted 2,1,3-Benzothiadiazoles

This protocol is a representative example for synthesizing the core structure, which can be subsequently nitrated.

-

Starting Material: Select an appropriately substituted o-phenylenediamine.

-

Reaction: Treat the o-phenylenediamine with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) in a suitable solvent such as toluene or DMF.

-

Conditions: The reaction is typically carried out under reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified.

-

Purification: Purification is commonly achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2,1,3-benzothiadiazole derivative.[5]

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structure.[9]

-

-

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for key functional groups, such as the nitro group stretches, to confirm their presence.[1]

-

-

UV-Vis Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., DMSO, DCM) in a quartz cuvette.[10]

-

Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorption coefficient (log ε).[7][10]

-

Applications and Biological Activity

Derivatives of the BTD family are investigated for a wide range of applications due to their unique electronic and biological properties.

Materials Science

The strong electron-accepting nature of the NBTD core makes these compounds excellent building blocks for donor-acceptor (D-A) systems used in organic electronics.[3][4] They are frequently incorporated into conjugated polymers and small molecules for applications in organic solar cells and OLEDs.[7][11]

Drug Development and Biological Probes

NBTD derivatives have shown promise in medicinal chemistry. The related 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold has been explored extensively. For instance, NBD derivatives can act as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells.[12] This inhibition can trigger apoptosis, making them potential anticancer drugs.[12] Similarly, benzothiazole derivatives have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in diseases like type-2 diabetes, cancer, and inflammation.[13]

The proposed mechanism for NBD-induced apoptosis involves the inhibition of GSTP1-1, leading to the dissociation of the JNK•GSTP1-1 complex and subsequent activation of the JNK signaling pathway.

Caption: Proposed pathway for apoptosis induction by NBD derivatives.[12]

Table 2: Biological Activities of Benzothiadiazole and Related Derivatives

| Compound Class | Biological Target | Potential Application | Reference |

| 7-Nitro-2,1,3-benzoxadiazoles | Glutathione S-transferases (GSTs) | Anticancer | [12] |

| 2-thioether-benzothiazoles | c-Jun N-terminal kinase (JNK) | Anti-diabetic, Anti-inflammatory | [13] |

| Amphiphilic Benzothiadiazoles | Anion Sensing | Chemosensors (e.g., for Cyanide) | [10] |

| General Benzothiazoles | Various (kinases, enzymes) | Anticancer, Antibacterial, Antimalarial | [14] |

Conclusion

This compound derivatives represent a versatile and valuable class of compounds. Their straightforward synthesis, tunable electronic properties, and significant biological activities make them highly attractive for both materials science and drug discovery. The strong electron-withdrawing nature imparted by the nitro group is key to their function in optoelectronic materials and their potential as targeted therapeutic agents. Future research will likely focus on expanding the structural diversity of NBTD derivatives to fine-tune their properties for specific applications, from next-generation organic electronics to novel anticancer and anti-inflammatory drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H3N3O2S | CID 297897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sciforum.net [sciforum.net]

- 11. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 12. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pcbiochemres.com [pcbiochemres.com]

Methodological & Application

Application of 5-Nitro-2,1,3-benzothiadiazole in Live Cell Imaging: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,1,3-benzothiadiazole and its derivatives have emerged as versatile fluorogenic scaffolds in the development of sophisticated probes for live cell imaging. The inherent photophysical properties of the benzothiadiazole core, combined with the electron-withdrawing nature of the nitro group, give rise to unique turn-on fluorescence mechanisms and environmental sensitivity. These characteristics make them invaluable tools for visualizing and quantifying dynamic cellular processes. This document provides detailed application notes and protocols for the use of this compound-based probes in three key areas of live cell imaging: the detection of intracellular thiols, the visualization of lipid droplets, and the sensing of hypoxic conditions in tumor cells.

Application 1: Detection of Intracellular Thiols

Application Notes

The detection and quantification of intracellular thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for understanding cellular redox homeostasis and its role in various physiological and pathological processes.[1][2][3] Probes based on the this compound scaffold, most notably 4-chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl), serve as effective tools for this purpose.[1][4]

NBD-Cl itself is a non-fluorescent molecule.[4] However, upon reaction with the sulfhydryl group of a thiol, a nucleophilic aromatic substitution occurs, leading to the formation of a highly fluorescent thioether adduct.[4] This "turn-on" fluorescence response allows for the sensitive detection of thiols in the cellular environment. The reaction is favored at a pH below 7, which enhances the selectivity for the more nucleophilic thiolate anion over amines.[4]

The mechanism involves the displacement of the chloride ion on the NBD-Cl molecule by the thiolate anion.[1] In the case of cysteine and homocysteine, a subsequent intramolecular displacement can occur where the amino group of the amino acid replaces the thiolate, leading to an amino-substituted product with distinct photophysical properties.[1] This allows for some degree of discrimination between different biothiols.

Quantitative Data

| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (µM) | Fluorescence Enhancement | Ref. |

| NBD-Cl Adduct | Thiols | ~464 | ~512 | ~48 | - | Significant | [5] |

| Probe 1 | Biothiols | 413 | 530 | 117 | 0.12 (for Cys) | 148-fold | [6] |

Reaction Mechanism

Experimental Protocol: Live Cell Thiol Detection using NBD-Cl

Materials:

-

4-chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live cells of interest (e.g., HeLa, A549)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Probe Preparation: Prepare a 10 mM stock solution of NBD-Cl in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Probe Loading:

-

Dilute the NBD-Cl stock solution in pre-warmed PBS or serum-free cell culture medium to a final concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the NBD-Cl working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unreacted probe.

-

Imaging:

-

Add fresh PBS or imaging medium to the cells.

-

Image the cells immediately using a confocal microscope.

-

Use an excitation wavelength of approximately 460-470 nm and collect the emission between 500-550 nm.

-

Application 2: Imaging of Lipid Droplets

Application Notes

Lipid droplets are dynamic cellular organelles involved in lipid metabolism and storage. Altered lipid metabolism and accumulation are associated with various diseases, including cancer.[7][8] Fluorescent probes based on the this compound scaffold have been developed for the specific staining and visualization of lipid droplets in live and fixed cells.[7][8][9]

These probes are typically designed to be lipophilic, allowing them to readily partition into the hydrophobic environment of lipid droplets.[9] The benzothiadiazole core often exhibits solvatochromic properties, meaning its fluorescence emission is sensitive to the polarity of the surrounding environment.[7][8] In the nonpolar interior of a lipid droplet, these probes exhibit enhanced fluorescence and a spectral shift, leading to a high signal-to-noise ratio against the aqueous cytoplasm.[7][8] This property makes them excellent candidates for studying lipid biology with high specificity.

Quantitative Data

| Probe Property | Value | Ref. |

| LD-BTD1 | [9] | |

| Stokes Shift | Large | [9] |

| Quantum Yield | High in apolar solvents | [9] |

| Staining Specificity | High for lipid droplets | [9] |

Experimental Workflow

Experimental Protocol: Live Cell Imaging of Lipid Droplets

Materials:

-

Lipophilic this compound-based lipid droplet probe

-

Anhydrous DMSO

-

Cell culture medium

-

Live cells of interest (e.g., HeLa, adipocytes)

-

Confocal microscope

Procedure:

-

Probe Preparation: Prepare a 1 mM stock solution of the lipid droplet probe in anhydrous DMSO.

-

Cell Culture: Seed cells on glass-bottom dishes and culture to allow for adherence and growth.

-

Probe Staining:

-

Dilute the probe stock solution in cell culture medium to a final concentration of 1-5 µM.

-

Remove the existing medium from the cells and add the probe-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Imaging:

-

The probe is often fluorescent only in the lipid droplets, so washing may not be necessary. If background is high, a quick wash with PBS can be performed.

-

Image the live cells directly in the staining medium or fresh medium using a confocal microscope.

-

Use the appropriate excitation and emission wavelengths as specified for the particular probe.

-

Application 3: Sensing of Hypoxic Tumor Cells

Application Notes

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[10] Hypoxia is a critical factor in tumor progression, metastasis, and resistance to therapy.[10] Fluorescent probes based on this compound have been designed to specifically detect and image hypoxic cells.[10]

The sensing mechanism of these probes relies on the reduction of the nitro group by nitroreductase enzymes, which are overexpressed in hypoxic conditions.[10][11] The initial probe is typically non-fluorescent or weakly fluorescent due to the quenching effect of the nitro group.[10][11] In the presence of nitroreductases and a reducing agent like NADH, the nitro group is reduced to an amino group.[6] This conversion leads to a significant "turn-on" of fluorescence, allowing for the visualization of hypoxic regions within a tumor.[10][11] For example, the probe BTTD-NO2 showed strong red fluorescence in the cytoplasm of MG63 cells under hypoxic conditions, with 65% of cells being labeled compared to only 2.4% in normoxic conditions.[10]

Quantitative Data

| Probe Name | Cell Line | Condition | % Labeled Cells | Fluorescence | Ref. |

| BTTD-NO2 | MG63 | Hypoxic | 65% | Strong red | [10] |

| BTTD-NO2 | MG63 | Oxic | 2.4% | - | [10] |

Signaling Pathway

Experimental Protocol: Imaging Hypoxia in Live Tumor Cells

Materials:

-

Nitro-substituted benzothiadiazole hypoxia probe (e.g., BTTD-NO2)

-

Anhydrous DMSO

-

Tumor cell line (e.g., MG63, A549)

-

Cell culture medium

-

Hypoxia chamber or incubator with controlled oxygen levels

-

Confocal microscope

Procedure:

-

Probe Preparation: Prepare a stock solution of the hypoxia probe in anhydrous DMSO.

-

Cell Culture: Culture tumor cells on glass-bottom dishes.

-

Induction of Hypoxia:

-

Place one set of cell dishes in a normoxic incubator (e.g., 21% O2).

-

Place another set of dishes in a hypoxic chamber or incubator (e.g., 1% O2) for a sufficient time (e.g., 12-24 hours) to induce nitroreductase expression.

-

-

Probe Loading:

-

Add the hypoxia probe to the culture medium of both normoxic and hypoxic cells to the desired final concentration.

-

Incubate the cells for an appropriate time (e.g., 2-4 hours) under their respective oxygen conditions.

-

-

Washing: Gently wash the cells with PBS to remove the excess probe.

-

Imaging:

-

Image the cells using a confocal microscope.

-

Use the appropriate excitation and emission wavelengths for the specific probe to observe the fluorescence signal in the hypoxic versus normoxic cells.

-

Conclusion

This compound-based fluorescent probes represent a powerful and versatile class of tools for live cell imaging. Their utility in detecting intracellular thiols, visualizing lipid droplets, and sensing tumor hypoxia provides researchers with the means to investigate fundamental cellular processes and disease mechanisms. The detailed protocols and application notes provided herein offer a comprehensive guide for the successful implementation of these probes in a research setting. As the field of chemical biology continues to advance, we can anticipate the development of even more sophisticated probes derived from this remarkable fluorophore scaffold.

References

- 1. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore based on benzothiadiazole. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: 5-Nitro-2,1,3-benzothiadiazole as a Scaffold for Hypoxia-Selective Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Nitro-2,1,3-benzothiadiazole as a versatile scaffold in the development of hypoxia-selective fluorescent probes. This class of probes offers a powerful tool for investigating the hypoxic tumor microenvironment, a critical factor in cancer progression, metastasis, and resistance to therapy.

Introduction

Hypoxia, a condition of low oxygen concentration, is a hallmark of solid tumors. It arises from the rapid proliferation of cancer cells outstripping the supply of oxygen from the vasculature. The hypoxic microenvironment triggers a cascade of cellular responses, primarily mediated by the hypoxia-inducible factor (HIF) pathway, leading to angiogenesis, metabolic reprogramming, and increased cell survival. A key enzyme upregulated in hypoxic conditions is nitroreductase (NTR). This enzyme can selectively reduce nitroaromatic compounds, a feature that has been ingeniously exploited for the design of "smart" fluorescent probes.

The this compound scaffold is an excellent candidate for constructing such probes. The nitro group serves as a hypoxia-responsive trigger, while the benzothiadiazole core can be readily functionalized to tune the probe's photophysical properties, cellular uptake, and target specificity. In its native state, the nitro group quenches the fluorescence of the molecule. Under hypoxic conditions, elevated levels of nitroreductase catalyze the reduction of the nitro group to an amino group. This conversion triggers a significant "turn-on" fluorescent signal, allowing for the sensitive and selective detection of hypoxic cells.

Mechanism of Action

The fundamental principle behind the application of this compound-based probes lies in their selective activation by nitroreductase in a low-oxygen environment.

Quantitative Data Summary

The performance of various hypoxia-selective probes based on the this compound scaffold and other nitroaromatic compounds has been documented in the literature. The following table summarizes key quantitative data for a selection of these probes, providing a basis for comparison.

| Probe Name/Reference | Fluorophore Core | Excitation (nm) | Emission (nm) | Fluorescence Turn-On Ratio (Hypoxia/Normoxia) | Limit of Detection (NTR) | Cell Line(s) Tested |

| BTTD-NO2[1][2] | Benzothiadiazole | - | - | ~27-fold (Flow cytometry) | - | MG63 |

| FBN-1[3] | Fluorescein | - | - | Significant enhancement | - | HepG-2, A549, SKOV-3 |

| NTNO[4] | Benzothiazole | - | - | Strong turn-on | 48 ng/mL | HeLa, Tumor tissues, Zebrafish |

| FD-NTR[5][6] | - | - | - | - | 12 ng/mL | MCF-7, Tumor tissues |

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Probe

This protocol provides a general method for the synthesis of a fluorescent probe based on the this compound scaffold. Specific reaction conditions may need to be optimized based on the desired fluorophore and linker.

References

- 1. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of 5-Nitro-2,1,3-benzothiadiazole with Glutathione (GSH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,1,3-benzothiadiazole and its derivatives are valuable tools in biomedical research and drug development, primarily utilized as probes for the detection and quantification of thiols, most notably glutathione (GSH). GSH is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification of xenobiotics, and redox signaling. Consequently, the accurate measurement of GSH levels is crucial for understanding cellular health, disease pathogenesis, and drug metabolism. The reaction of this compound with GSH proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, resulting in a fluorescent adduct that can be readily quantified. This document provides detailed application notes, experimental protocols, and visualizations related to this reaction.

Reaction Mechanism and Principles

The reaction between this compound and the sulfhydryl group (-SH) of glutathione is a well-established example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group (-NO2) on the benzothiadiazole ring activates the aromatic system for nucleophilic attack by the thiolate anion (GS-) of glutathione. The reaction proceeds through a Meisenheimer complex intermediate, leading to the formation of a stable, fluorescent thioether conjugate.

This reaction forms the basis for various assays to quantify GSH levels in biological samples. The increase in fluorescence intensity upon the formation of the adduct is directly proportional to the concentration of GSH, allowing for sensitive detection.

Quantitative Data Summary

The following tables summarize the performance characteristics of assays based on the reaction of NBD derivatives (close structural analogs of this compound) with glutathione. This data is provided to offer a comparative overview of the utility of this chemical reaction in quantitative analysis.[1]

Table 1: Performance Characteristics of NBD-Based Assays for Glutathione Quantification [1]

| Parameter | NBD-F with HPLC-Fluorescence |

| Analyte | Glutathione (GSH) |

| Detection Method | HPLC with Fluorescence Detection |

| Linear Range | 0.1 - 10.0 µmol/L |

| Correlation Coefficient (r) | 0.9988 |

| Intra-day Precision (% CV) | 6.3% |

| Inter-day Precision (% CV) | 6.9% |

| Sample Type | Human Plasma |

Note: Data presented for 4-fluoro-7-nitrobenzofurazan (NBD-F) is considered a close analog to this compound due to their similar reactive moieties.[1]

Experimental Protocols

Protocol 1: In Vitro Spectrophotometric Assay for Monitoring the Reaction of this compound with GSH

This protocol describes a method to monitor the reaction between this compound and GSH in a controlled in vitro setting using a spectrophotometer.

Materials:

-

This compound

-

Reduced Glutathione (GSH)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

96-well microplate (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a fresh stock solution of GSH (e.g., 100 mM) in phosphate buffer.

-

-

Reaction Setup:

-

In a cuvette or a well of a microplate, add phosphate buffer.

-

Add a specific concentration of GSH from the stock solution.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Data Acquisition:

-

Immediately after adding the this compound, start monitoring the change in absorbance at the wavelength corresponding to the formation of the GSH adduct (typically determined by a wavelength scan).

-

Record the absorbance at regular intervals over a specific period.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

-

By varying the concentrations of both reactants, the reaction order and the rate constant can be determined.

-

Protocol 2: Quantification of GSH in Cell Lysates using HPLC-Fluorescence

This protocol provides a method for the quantification of GSH in biological samples, such as cell lysates, using a pre-column derivatization with a this compound analog (NBD-Cl) followed by HPLC with fluorescence detection.[1]

Materials:

-

4-Chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl)

-

Reduced Glutathione (GSH) standards

-

Cell lysis buffer

-

Metaphosphoric acid (for deproteinization)

-

HPLC system with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase: e.g., Phosphate buffer/acetonitrile mixture[1]

Procedure:

-

Sample Preparation:

-

Harvest cells and prepare cell lysates using a suitable lysis buffer.

-

Deproteinize the samples by adding metaphosphoric acid, followed by centrifugation to pellet the precipitated proteins.

-

-

Derivatization:

-

To the deproteinized supernatant, add a solution of NBD-Cl in a suitable buffer.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time to allow for the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject a specific volume of the derivatized sample into the HPLC system.

-

Separate the GSH-NBD adduct from other components on the reversed-phase column using an isocratic or gradient elution with the chosen mobile phase.[1]

-

Detect the fluorescent adduct using the fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 470 nm, Em: 530 nm).[1]

-

-

Quantification:

-

Prepare a standard curve by derivatizing known concentrations of GSH standards following the same procedure.

-

Quantify the amount of GSH in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Reaction of this compound with Glutathione

Caption: SNAr reaction of this compound and GSH.

Experimental Workflow for GSH Quantification

Caption: HPLC-based GSH quantification workflow.

Role of GSH in Cellular Redox Signaling

Caption: Using this compound to measure GSH in redox signaling.

References

Application Notes and Protocols for Monitoring Thiol-Disulfide Exchange with 5-Nitro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-disulfide exchange is a fundamental biochemical reaction crucial for protein folding, enzymatic catalysis, and maintaining cellular redox homeostasis. Dysregulation of this process is implicated in numerous diseases, making the quantitative monitoring of thiol-disulfide exchange a critical aspect of biomedical research and drug development. 5-Nitro-2,1,3-benzothiadiazole (NBD-Cl) is a fluorogenic reagent that provides a sensitive and convenient method for tracking these exchange reactions. Initially non-fluorescent, NBD-Cl reacts with nucleophilic thiolate anions to form highly fluorescent adducts, enabling the quantification of free thiols generated during the exchange process. This application note provides a detailed experimental protocol for monitoring thiol-disulfide exchange kinetics using NBD-Cl, along with relevant quantitative data and visualizations to aid researchers in their studies.

The reaction of NBD-Cl with thiols proceeds via a nucleophilic aromatic substitution.[1] For thiols like glutathione (GSH), a stable, fluorescent NBD-S-glutathione adduct is formed. With cysteine (Cys) and homocysteine (Hcy), an initial NBD-S adduct is also formed, which then undergoes a rapid intramolecular S-to-N acyl shift (Smiles rearrangement) to yield a more stable and highly fluorescent NBD-N-adduct. This differential reactivity and the distinct photophysical properties of the resulting adducts can be exploited for selective analysis.

Data Presentation

The following tables summarize key quantitative data for the reaction of NBD-Cl and related probes with various thiols, providing a basis for experimental design and data interpretation.

Table 1: Kinetic Parameters for the Reaction of an NBD-Derived Probe with Various Thiols

| Thiol | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Detection Limit (nM) |

| Cysteine (Cys) | Not specified | 26 |

| Glutathione (GSH) | Not specified | 60 |

| N-acetylcysteine (NAC) | Not specified | 32 |

| Hydrogen Sulfide (H₂S) | Not specified | 140 |

Data adapted from a study on a pro-coumarin NBD-derived probe, which releases NBD-thiol adducts upon reaction. The kinetics of NBD-Cl itself are expected to be rapid.[2]

Table 2: Spectral Properties of NBD-Thiol and NBD-Amine Adducts

| Adduct | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ) | Reference Solvent |

| NBD-amine adducts (general) | ~464 | ~512 | Environment-sensitive | Aqueous solutions |

| NBD-NHMe | Not specified | Not specified | 0.04 | Water |

| NBD-NMe₂ | Not specified | Not specified | 0.008 | Water[3][4] |

| NBD-S-adducts (general) | Not specified | Not specified | Generally weaker than NBD-amine adducts | Not specified |

| Product of NBD-probe with Cys | 325 | 450 | 0.1725 | DMSO:PBS (4:6)[5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and the overall experimental process.

Caption: Thiol-Disulfide Exchange Mechanism.

Caption: NBD-Cl Reaction with Different Thiols.

Caption: Kinetic Monitoring Workflow.

Experimental Protocols

This section provides a detailed methodology for monitoring the kinetics of a thiol-disulfide exchange reaction using NBD-Cl. This protocol is a general guideline and may require optimization for specific applications.

Materials

-

This compound (NBD-Cl)

-

Thiol of interest (e.g., Glutathione, Cysteine)

-

Disulfide of interest (e.g., Oxidized Glutathione, Cystine)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5)

-

Quenching Solution (e.g., 1 M HCl)

-

Derivatization Buffer (e.g., 50 mM Borate buffer, pH 8.0, with 20 mM EDTA)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Fluorometer and cuvettes or a microplate reader

Reagent Preparation

-

NBD-Cl Stock Solution (10-20 mM): Dissolve an appropriate amount of NBD-Cl in anhydrous DMSO or ethanol. Prepare this solution fresh and protect it from light and moisture.

-

Thiol Stock Solution: Prepare a concentrated stock solution of the thiol of interest in the reaction buffer. The final concentration in the reaction will depend on the desired kinetics.

-

Disulfide Stock Solution: Prepare a concentrated stock solution of the disulfide of interest in the reaction buffer.

-

Reaction Buffer: Prepare the desired reaction buffer and adjust the pH. For improved selectivity of NBD-Cl for thiols over amines, a pH of 6.5-7.0 can be used for the derivatization step, although the exchange reaction itself may be optimal at a slightly higher pH.[1] The buffer should be free of any extraneous thiols.

-

Derivatization Buffer: Prepare the borate buffer and adjust the pH to 8.0. The slightly alkaline condition facilitates the deprotonation of thiols to the more reactive thiolate form for the reaction with NBD-Cl.

Kinetic Assay Protocol

-

Initiate the Thiol-Disulfide Exchange Reaction:

-

In a suitable reaction vessel, combine the reaction buffer, the disulfide stock solution, and equilibrate at the desired reaction temperature.

-

Initiate the reaction by adding the thiol stock solution. The final concentrations should be chosen to achieve a measurable reaction rate. Start the timer immediately.

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the exchange reaction by adding the aliquot to a tube containing the quenching solution (e.g., 1 M HCl). The acidic pH will protonate the thiolate anions, effectively stopping the exchange reaction.

-

-

Derivatization with NBD-Cl:

-

To each quenched sample, add the derivatization buffer to raise the pH to approximately 8.0.

-

Add a molar excess of the NBD-Cl stock solution to each tube. A 10 to 20-fold molar excess of NBD-Cl over the expected maximum thiol concentration is a good starting point.[1] Ensure the final concentration of the organic solvent (DMSO or ethanol) is kept low (e.g., <10%) to avoid potential protein denaturation if applicable.

-

-

Incubation:

-

Incubate the derivatization reaction mixtures at room temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete reaction of NBD-Cl with the free thiols. Protect the samples from light during incubation.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity of each sample using a fluorometer or microplate reader.

-

Set the excitation wavelength to approximately 464 nm and the emission wavelength to approximately 512 nm. These values may need to be optimized for the specific NBD-thiol adduct being measured.

-

Data Analysis

-

Generate a Standard Curve: Prepare a series of known concentrations of the thiol of interest and derivatize them with NBD-Cl following the same procedure as the experimental samples. Measure their fluorescence and plot fluorescence intensity versus thiol concentration to generate a standard curve.

-

Determine Thiol Concentration at Each Time Point: Use the standard curve to convert the fluorescence intensity of each quenched and derivatized sample into the concentration of free thiol at that specific time point.

-

Kinetic Analysis: Plot the concentration of the generated thiol versus time. The initial rate of the reaction can be determined from the initial slope of this curve. Further kinetic analysis can be performed by fitting the data to appropriate kinetic models to determine rate constants.

Conclusion

The use of this compound (NBD-Cl) offers a robust and sensitive method for monitoring the kinetics of thiol-disulfide exchange reactions. By following the detailed protocol provided in this application note, researchers can accurately quantify the generation of thiols over time, providing valuable insights into the mechanisms and rates of these fundamental biochemical processes. The quantitative data and visual workflows presented herein serve as a comprehensive resource for scientists and drug development professionals aiming to investigate the critical role of thiol-disulfide exchange in health and disease.

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione [mdpi.com]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Developing Nitric Oxide (NO) Donors from Nitrobenzothiadiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO has led to significant interest in the development of NO-releasing molecules, known as NO donors, for controlled delivery to biological targets. This document provides detailed application notes and protocols for the development of novel NO donors based on nitrobenzothiadiazole scaffolds. These scaffolds are of particular interest due to their potential for tunable electronic properties and, in some cases, inherent fluorescence, which can aid in tracking their cellular localization and activity.

Nitroaromatic compounds, particularly those with electron-withdrawing groups, can be designed to release NO under specific triggers, such as enzymatic reduction or photochemical activation. While the direct use of nitrobenzothiadiazole as a primary scaffold for NO donation is an emerging area, analogous structures like dinitrobenzofuroxans have demonstrated potent NO-releasing capabilities, often exceeding that of traditional donors like nitroglycerin.[1] This guide will leverage established principles from related nitroaromatic NO donors to provide a comprehensive framework for the synthesis, characterization, and evaluation of nitrobenzothiadiazole-based candidates.

Synthesis of Nitrobenzothiadiazole-Based NO Donors

The synthesis of nitrobenzothiadiazole-based NO donors can be achieved through nucleophilic aromatic substitution (SNAr) reactions on a suitable nitrobenzothiadiazole core. A common precursor is 4-chloro-7-nitrobenzothiadiazole, which can be functionalized with various nucleophiles to introduce moieties that modulate the NO-releasing properties.

Experimental Protocol: Synthesis of a Representative Nitrobenzothiadiazole NO Donor

This protocol describes the synthesis of a generic nitrobenzothiadiazole derivative functionalized with a secondary amine, a common structural motif in NO donors.

Materials:

-

4-chloro-7-nitrobenzothiadiazole

-

Piperidine (or other secondary amine)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-nitrobenzothiadiazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) and the secondary amine (e.g., piperidine, 1.2 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate.

-